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Compound of Interest

Compound Name: Varlitinib

Cat. No.: B611995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Varlitinib, also known by its development codes ARRY-334543 and ASLAN001, is a potent,

orally bioavailable, small-molecule inhibitor of the human epidermal growth factor receptor

(HER) family of tyrosine kinases.[1][2] It exhibits strong inhibitory activity against HER1

(EGFR), HER2, and HER4.[3] This technical guide provides a comprehensive overview of the

chemical structure, properties, and a detailed synthesis route for Varlitinib, intended for an

audience of researchers and professionals in the field of drug development.

Chemical Structure and Properties
Varlitinib is a complex heterocyclic molecule belonging to the quinazoline class of compounds.

[2] Its systematic IUPAC name is (R)-N4-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-N6-(4-

methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine. The chemical structure and key

identifiers are presented below.
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Identifier Value

IUPAC Name

(R)-N4-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-

N6-(4-methyl-4,5-dihydrooxazol-2-

yl)quinazoline-4,6-diamine

Molecular Formula C22H19ClN6O2S

Molecular Weight 466.94 g/mol

CAS Number 845272-21-1

SMILES
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=C

N=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

InChIKey UWXSAYUXVSFDBQ-CYBMUJFWSA-N

varlitinib [pos = "0,0!", image = "https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?

cid=42642648&t=l", label = ""];

label_quinazoline [label = "Quinazoline Core", pos = "-1.5,0.5!", fontcolor = "#4285F4"];

label_thiazole [label = "Thiazole Moiety", pos = "2.5,-1.5!", fontcolor = "#EA4335"];

label_oxazoline [label = "Oxazoline Ring", pos = "-2, -1.5!", fontcolor = "#34A853"];

label_chloroaniline [label = "Chloroaniline Group", pos = "2,1!", fontcolor = "#FBBC05"];

varlitinib -> label_quinazoline [style=invis]; varlitinib -> label_thiazole [style=invis]; varlitinib -

> label_oxazoline [style=invis]; varlitinib -> label_chloroaniline [style=invis]; } Varlitinib
Chemical Structure

Synthesis of Varlitinib
The synthesis of Varlitinib is a multi-step process involving the preparation of key

intermediates followed by their assembly to form the final molecule. A plausible synthetic route

is outlined below, based on established methods for the synthesis of similar quinazoline-based

kinase inhibitors.

Synthesis of Key Intermediates
2.1.1. Synthesis of 4-Chloro-6-nitroquinazoline
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The quinazoline core is constructed from 2-amino-5-nitrobenzoic acid.

Step 1: Cyclization to form 6-Nitro-4-hydroxyquinazoline.

Protocol: 2-Amino-5-nitrobenzoic acid (1 equivalent) is heated with formamide (excess) at

160°C for 3 hours. Upon cooling and pouring into ice-water, 6-nitro-4-hydroxyquinazoline

precipitates and can be collected by filtration.

Step 2: Chlorination to form 4-Chloro-6-nitroquinazoline.

Protocol: 6-Nitro-4-hydroxyquinazoline (1 equivalent) is refluxed with thionyl chloride

(excess) and a catalytic amount of dimethylformamide (DMF) until the reaction is

complete. The excess thionyl chloride is removed under reduced pressure, and the

residue is carefully quenched with ice-water to precipitate 4-chloro-6-nitroquinazoline,

which is then filtered and dried.

2.1.2. Synthesis of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

This intermediate provides the aniline portion of the molecule.

Step 1: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole.

Protocol: To a solution of thiazol-2-yl-methanol (1 equivalent) in tetrahydrofuran (THF) at

0°C, sodium hydride (1.1 equivalents) is added portion-wise. After stirring for a short

period, 2-chloro-1-fluoro-4-nitrobenzene (0.9 equivalents) is added, and the reaction

mixture is allowed to warm to room temperature and stirred until completion. The reaction

is then quenched with water, and the product is extracted with an organic solvent, dried,

and concentrated.

Step 2: Reduction to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline.

Protocol: The nitro compound from the previous step (1 equivalent) is dissolved in ethanol.

Zinc powder (catalytic amount) is added, and the mixture is hydrogenated under pressure

for approximately 4 hours. After the reaction, the catalyst is filtered off, and the solvent is

removed under reduced pressure to yield the desired aniline.

Assembly of Varlitinib
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The final steps involve the sequential coupling of the intermediates to the quinazoline core.

Step 1: Synthesis of N4-[3-Chloro-4-(thiazol-2-ylmethoxy)phenyl]-6-nitroquinazolin-4-amine.

Protocol: 4-Chloro-6-nitroquinazoline (1 equivalent) and 3-chloro-4-(thiazol-2-

ylmethoxy)aniline (1 equivalent) are heated in a suitable solvent such as isopropanol or n-

butanol. The reaction proceeds via nucleophilic aromatic substitution to yield the coupled

product, which can be isolated upon cooling and filtration.

Step 2: Reduction to N4-[3-Chloro-4-(thiazol-2-ylmethoxy)phenyl]quinazoline-4,6-diamine.

Protocol: The nitro group of the product from the previous step is reduced to an amine.

This can be achieved using various reducing agents, such as iron powder in the presence

of an acid (e.g., acetic acid or ammonium chloride) in a solvent mixture like ethanol/water,

or by catalytic hydrogenation.

Step 3: Formation of the Oxazoline Ring and Final Coupling.

Protocol: The diamine intermediate (1 equivalent) is reacted with 1,1'-

thiocarbonyldiimidazole in a solvent such as dichloromethane or THF to form a thiourea

derivative. This intermediate is then condensed with (R)-2-amino-1-propanol. The resulting

thiourea undergoes cyclization in the presence of a reagent like tosyl chloride and a base

(e.g., sodium hydroxide) in a mixed solvent system (e.g., THF/water) to afford Varlitinib.
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Mechanism of Action and Signaling Pathway
Varlitinib functions as a pan-HER inhibitor, targeting the tyrosine kinase activity of EGFR

(HER1), HER2, and HER4.[3] Overexpression or mutation of these receptors is a hallmark of

many cancers, leading to uncontrolled cell proliferation and survival. By binding to the ATP-

binding site of the kinase domain, Varlitinib prevents receptor phosphorylation and activation,

thereby blocking downstream signaling pathways.

The primary signaling cascades inhibited by Varlitinib are the RAS/RAF/MEK/ERK (MAPK)

pathway and the PI3K/AKT/mTOR pathway. These pathways are crucial for cell cycle
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progression, proliferation, survival, and angiogenesis. Inhibition of these pathways by Varlitinib
leads to cell cycle arrest and apoptosis in cancer cells.

Target Kinase IC50 (nM)
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Click to download full resolution via product page

Conclusion
Varlitinib is a promising pan-HER inhibitor with a well-defined chemical structure and a multi-

step synthetic pathway. Its mechanism of action, through the inhibition of key signaling

pathways involved in cancer cell proliferation and survival, underscores its therapeutic

potential. The detailed chemical and synthetic information provided in this guide serves as a

valuable resource for researchers and professionals engaged in the discovery and

development of novel anticancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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